molecular formula C22H15BrClFN2O2 B2711635 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533888-39-0

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2711635
CAS RN: 533888-39-0
M. Wt: 473.73
InChI Key: YVQFFHYSWFZQHN-UHFFFAOYSA-N
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Description

The compound “4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” belongs to the benzodiazepines group . Benzodiazepines are well-known for their wide range of central nervous system-related activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzodiazepine core, which is a common feature in this class of compounds . The specific details about the molecular structure of this compound are not available in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis of diazepine derivatives, including those related to the specified compound, is a field of considerable interest due to their diverse biological activities. For example, the regiospecific synthesis and structural studies of diazepin-4-ones have been explored, with some containing fluoro-substituents prepared by the reaction of diamines with ethyl aroylacetates. These studies provide insights into the structural effects on the chemical properties and potential applications of such compounds in medicinal chemistry and drug design (Núñez Alonso et al., 2020).

Potential Pharmacological Applications

The pharmacological evaluation of diazepine derivatives has shown promise in the development of new anxiolytic and analgesic agents. Novel tetrahydrodiazepino benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic potentials. These compounds exhibit significant interaction with the GABAA receptor and the 5-HT2A receptor, highlighting the therapeutic potential of diazepine derivatives in treating anxiety and pain (Maltsev et al., 2021).

Enzymatic and Biological Activity Studies

Research into the enzymatic and biological activity of diazepine compounds has revealed their potential as cytotoxic agents against cancer cells. For instance, a study on palladacycles, including diazepine derivatives, demonstrated excellent correlation between cathepsin B inhibition and cytotoxicity, suggesting these compounds' utility in cancer research and therapy development (Spencer et al., 2009).

properties

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClFN2O2/c23-14-6-8-18(24)16(10-14)22(29)27-12-20(28)26-19-9-7-15(25)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFFHYSWFZQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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